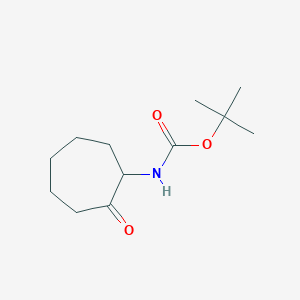

tert-butyl N-(2-oxocycloheptyl)carbamate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for carbamate compounds. The complete IUPAC name reflects the structural components: the tert-butyl group serving as the alcohol-derived portion, the carbamate functional group, and the 2-oxocycloheptyl substituent. The molecular formula C₁₂H₂₁NO₃ indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, with a molecular weight of 227.30 grams per mole.

The Chemical Abstracts Service has assigned the registry number 1461709-06-7 to this compound, providing a unique identifier for database searches and regulatory documentation. The systematic naming convention designates this compound as a carbamate ester, formally derived from carbamic acid through substitution reactions. According to IUPAC nomenclature principles, carbamate esters are compounds with the general formula R₂NC(O)OR', where the ester functionality connects the carbamate nitrogen to an alkyl or aryl group.

The SMILES notation O=C(OC(C)(C)C)NC1C(CCCCC1)=O provides a linear representation of the molecular structure, indicating the connectivity between atoms. This notation clearly shows the tert-butyl ester group connected to the carbamate carbonyl, with the nitrogen atom bonded to the carbon bearing the ketone functionality in the cycloheptane ring. The structural representation emphasizes the presence of two carbonyl groups: one within the carbamate functionality and another as a ketone substituent on the seven-membered ring.

Alternative nomenclature systems may refer to this compound using descriptive names that emphasize different structural features. The compound can be systematically described as a tert-butyl ester of N-(2-oxocycloheptyl)carbamic acid, highlighting the derivation from the corresponding carbamic acid precursor. This naming approach aligns with IUPAC recommendations for carbamate ester nomenclature, where the alcohol-derived portion precedes the acid-derived component in the systematic name.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple conformationally flexible components. The cycloheptane ring system represents one of the most conformationally dynamic among the medium-sized cycloalkanes, exhibiting rapid interconversion between various chair, boat, and twist conformations. The seven-membered ring lacks the conformational stability observed in cyclohexane, leading to a dynamic equilibrium between multiple conformational states.

Computational studies using density functional theory methods have revealed that cycloheptane adopts several low-energy conformations, including twist-boat and chair-like arrangements. The presence of the ketone substituent at the 2-position introduces additional conformational constraints, as the carbonyl group exhibits planar geometry with approximately 120-degree bond angles. This structural feature influences the overall ring puckering and may stabilize certain conformational isomers through intramolecular interactions.

The carbamate functional group contributes further conformational complexity through rotation around the C-N bond. The nitrogen atom in carbamates typically exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation and preferred conformational arrangements. The tert-butyl group attached to the carbamate oxygen provides steric hindrance that influences the overall molecular conformation and may restrict certain rotational states.

Conformational analysis reveals that the compound can adopt multiple stable conformations, with energy barriers between conformational states typically ranging from 5 to 15 kilocalories per mole. The dynamic nature of the cycloheptane ring results in rapid conformational interconversion at ambient temperatures, contributing to the compound's solution-state behavior. Nuclear magnetic resonance spectroscopy studies of similar cycloheptyl derivatives demonstrate line broadening and coalescence phenomena characteristic of rapid conformational exchange on the NMR timescale.

The ketone functionality introduces an additional conformational preference through its planar geometry and potential for intramolecular hydrogen bonding interactions. The carbonyl oxygen may participate in weak intramolecular contacts with the carbamate NH group, depending on the specific conformational arrangement of the cycloheptane ring. These interactions can stabilize particular conformational isomers and influence the overall conformational distribution in solution.

X-ray Crystallographic Studies of Cycloheptylcarbamate Derivatives

Crystallographic analysis of cycloheptylcarbamate derivatives provides detailed insights into solid-state conformational preferences and molecular packing arrangements. While specific crystal structure data for this compound may be limited in the available literature, studies of related cycloheptyl carbamate compounds reveal important structural trends and packing motifs characteristic of this compound class.

The cycloheptane ring in crystalline carbamate derivatives typically adopts conformations that minimize intramolecular strain while optimizing intermolecular packing interactions. Crystallographic studies of similar seven-membered ring systems demonstrate preferences for twist-chair and boat conformations that allow efficient space filling in the crystal lattice. The presence of the carbamate functional group introduces opportunities for hydrogen bonding interactions between molecules, influencing crystal packing arrangements and conformational selection.

X-ray diffraction studies of carbamate compounds reveal characteristic hydrogen bonding patterns involving the NH group as a donor and carbonyl oxygens as acceptors. These interactions typically result in chain-like or sheet-like hydrogen bonding networks that stabilize the crystal structure. The tert-butyl group provides steric bulk that influences molecular packing and may lead to the formation of layered crystal structures with hydrophobic regions containing the alkyl groups.

Bond length and angle measurements from crystallographic studies provide precise geometric parameters for carbamate derivatives. The C-N bond in the carbamate group typically exhibits partial double-bond character with lengths ranging from 1.32 to 1.38 Angstroms, intermediate between single and double C-N bonds. The C=O bond lengths in both the carbamate and ketone functionalities fall within the expected range for carbonyl groups, typically 1.20 to 1.24 Angstroms.

Crystallographic disorder may be observed in cycloheptylcarbamate derivatives due to the conformational flexibility of the seven-membered ring system. Multiple conformational states may be simultaneously present in the crystal lattice, leading to fractional occupancy of different conformational positions. This disorder reflects the relatively small energy differences between alternative cycloheptane conformations and the ability of the crystal packing to accommodate multiple conformational states.

Comparative Analysis with Analogous Cyclohexyl and Cyclopentyl Carbamates

Comparative structural analysis of this compound with its cyclohexyl and cyclopentyl analogs reveals significant differences in conformational behavior and molecular properties. The cyclohexyl analog, tert-butyl N-(2-oxocyclohexyl)carbamate, exhibits more restricted conformational dynamics due to the well-defined chair conformation preferred by six-membered rings. This conformational rigidity results in more predictable molecular geometries and reduced conformational entropy compared to the cycloheptyl derivative.

The molecular weight progression across the series demonstrates systematic increases with ring size expansion. The cyclopentyl analog tert-butyl N-(2-oxocyclopentyl)carbamate has a molecular weight of 199.25 grams per mole, while the cyclohexyl analog weighs 213.27 grams per mole, and the cycloheptyl compound reaches 227.30 grams per mole. This systematic increase reflects the addition of methylene groups as the ring size expands from five to seven carbons.

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Cyclopentyl analog | 5 | C₁₀H₁₇NO₃ | 199.25 | 477585-30-1 |

| Cyclohexyl analog | 6 | C₁₁H₁₉NO₃ | 213.27 | - |

| Cycloheptyl analog | 7 | C₁₂H₂₁NO₃ | 227.30 | 1461709-06-7 |

Conformational analysis reveals distinct differences in ring flexibility across the series. Cyclopentane rings exhibit envelope and half-chair conformations with relatively low interconversion barriers, while cyclohexane rings strongly prefer chair conformations with higher barriers for ring flipping. Cycloheptane rings demonstrate the highest conformational flexibility with multiple accessible conformational states and rapid interconversion kinetics.

The ketone substituent positioning influences conformational preferences differently across ring sizes. In the cyclohexyl derivative, the ketone group can adopt either axial or equatorial orientations relative to the chair conformation, with equatorial positioning generally favored due to reduced steric interactions. The cyclopentyl analog experiences less pronounced conformational effects from ketone substitution due to the inherent flexibility of five-membered rings. The cycloheptyl compound exhibits intermediate behavior with multiple possible orientations for the ketone group depending on the specific ring conformation adopted.

Reactivity patterns and synthetic accessibility vary among the three analogs based on ring strain and conformational constraints. The cyclohexyl derivative benefits from well-established synthetic methodologies and predictable reactivity patterns associated with six-membered ring systems. The cyclopentyl and cycloheptyl analogs may require specialized synthetic approaches to accommodate ring strain effects and conformational complexities during formation and functionalization reactions.

Propriétés

IUPAC Name |

tert-butyl N-(2-oxocycloheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQHPVNJIQJWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461709-06-7 | |

| Record name | tert-butyl N-(2-oxocycloheptyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Tert-butyl N-(2-oxocycloheptyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a nitrogen atom, which is further bonded to a cycloheptyl ring containing a ketone substituent. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes. Research indicates that the presence of the cycloheptyl moiety enhances its interaction with these biological targets, potentially increasing its efficacy in therapeutic applications.

Neuroprotective Effects

Studies have shown that carbamate derivatives, including this compound, exhibit neuroprotective properties. These compounds can inhibit certain enzymes associated with neurodegenerative diseases, suggesting their potential use in treating conditions such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases.

Case Studies and Research Findings

Several key studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on human neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers, indicating its potential as a neuroprotective agent.

- Animal Models : In vivo experiments using rodent models of inflammation showed that administration of the compound resulted in a marked decrease in paw swelling and pain sensitivity, suggesting its anti-inflammatory capabilities .

- Molecular Docking Studies : Computational studies have predicted strong binding affinities between this compound and several key receptors involved in pain and inflammation pathways. These findings support its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

A comparison table highlighting the structural features and unique properties of related compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simpler structure without cycloheptyl | |

| Cenobamate | Used in epilepsy treatment | |

| 5-Bromo-N-(tert-butoxy)carbonyl-L-valine | Contains bromine substituent affecting reactivity |

This compound stands out due to its unique combination of a bulky tert-butyl group and the sterically hindered cycloheptyl moiety, which may enhance its biological activity compared to simpler carbamates.

Comparaison Avec Des Composés Similaires

Structural Variations in Ring Size and Oxo Position

The structural scaffold of tert-butyl carbamates varies significantly with ring size, oxo position, and substituents. Key examples include:

Table 1: Structural Comparison of Cyclic tert-Butyl Carbamates

Key Observations:

- Ring Size : Larger rings (e.g., cycloheptyl) exhibit greater conformational flexibility but lower solubility due to increased hydrophobicity. Smaller rings (e.g., cyclobutyl) introduce higher ring strain, which may affect reactivity .

- Oxo Position : The 2-oxo group in the cycloheptyl derivative enhances electrophilicity at the adjacent carbon, making it more reactive toward nucleophiles compared to 3-oxo isomers .

Functional Group Modifications

Variations in substituents and functional groups further differentiate these compounds:

Bicyclic and Heterocyclic Derivatives

- Benzimidazolone Derivatives (e.g., tert-butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate): Addition of aromatic heterocycles enhances π-π stacking interactions, relevant in kinase inhibitor design .

Substituted Alkyl Chains

- tert-Butyl benzyl(2-oxoethyl)carbamate (CAS 136159-63-2): The benzyl group increases steric bulk and aromaticity, altering solubility and reactivity compared to cycloalkyl derivatives .

- tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (CAS 1372133-72-6): The thiophene moiety introduces sulfur-based electronic effects, useful in materials science .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(2-oxocycloheptyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with a cycloheptanone-derived amine. For example:

- React 2-oxocycloheptylamine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25°C) .

- Add a base (e.g., triethylamine) to neutralize HCl generated during the reaction, which improves yield .

- Control temperature to minimize side reactions (e.g., hydrolysis of the carbamate group) .

- Key Variables : Solvent polarity, stoichiometry of Boc reagent, and reaction time.

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- NMR (¹H, ¹³C, DEPT-135) to confirm the cycloheptanone backbone and tert-butyl group .

- IR to identify carbamate C=O stretching (~1690–1730 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography : If crystals are obtainable, use SHELXL or SIR97 for precise stereochemical determination .

Q. What are the common reactivity patterns of this carbamate in organic synthesis?

- Methodological Answer :

- Deprotection : The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to yield the free amine .

- Nucleophilic Reactions : The carbonyl group can participate in condensation or cycloaddition reactions (e.g., with hydrazines to form hydrazides) .

- Oxo Group Reactivity : The 2-oxocycloheptyl moiety may undergo reduction (e.g., NaBH₄) or Wittig reactions .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis or biological activity data be resolved?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers .

- Computational Modeling : Perform DFT calculations to predict stable conformers and compare with experimental NMR/IR data .

- Biological Assays : Test isolated stereoisomers in enzyme inhibition studies to correlate configuration with activity .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify breakdown products .

- pH-Dependent Stability : Buffer solutions (pH 1–13) can reveal susceptibility to hydrolysis; Boc groups are typically stable in neutral/basic conditions but degrade in strong acids .

- Lyophilization : For long-term storage, lyophilize the compound after confirming compatibility with cryoprotectants (e.g., trehalose) .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines via scintillation counting .

Q. What analytical approaches resolve contradictions in reported solubility or reactivity data?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with UV/Vis detection in solvents (e.g., DMSO, ethanol, buffers) .

- Competitive Reactivity Studies : Compare reaction rates with structurally analogous carbamates under identical conditions to identify steric/electronic effects .

- Cross-Validation : Reproduce conflicting studies with controlled variables (e.g., purity of starting materials, inert atmosphere) .

Key Recommendations for Researchers

- Stereochemical Purity : Always verify enantiomeric excess (ee) via chiral HPLC or polarimetry during synthesis .

- Data Reproducibility : Document solvent grades, reaction atmosphere (N₂/Ar), and purification methods (e.g., column chromatography vs. recrystallization) .

- Collaborative Tools : Utilize crystallography databases (e.g., Cambridge Structural Database) and PubChem for cross-referencing physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.